![molecular formula C15H20ClN5 B1402594 (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride CAS No. 1361113-60-1](/img/structure/B1402594.png)
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Overview
Description
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride, also known as 6-MPH, is an organic compound that has been studied for its potential in a variety of scientific research applications. 6-MPH is a synthetic piperidine derivative that is composed of two aromatic rings and a nitrogen-containing heterocycle. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 295.84 g/mol. 6-MPH is soluble in ethanol, methanol, and aqueous solutions, and has a pKa of 8.17.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have facilitated the efficient production of compounds containing the piperidine and pyrimidine moieties, which show promising antibacterial activity. This methodology underscores the potential of such compounds in the development of new antibacterial agents. The structural uniqueness of these compounds, including the presence of the piperidine and pyrimidine rings, plays a crucial role in their biological activity, making them subjects of interest for further research in medicinal chemistry (Merugu et al., 2010).
Reaction with Amines and Biological Implications
The interaction of similar pyrimidine compounds with various amines, including piperidine, has been studied, revealing complex reactions that lead to the formation of new compounds with potential biological applications. These reactions not only modify the pyrimidine core but also introduce new functional groups, thereby expanding the chemical diversity and potential pharmacological properties of the resultant compounds (Yakubkene & Vainilavichyus, 1998).
Synthesis and Antibacterial Activity of Pyrimidine Derivatives
Pyrimidine derivatives, including those with the piperidine moiety, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, with specific structural modifications on the pyrimidine ring influencing their activity profiles (Mallikarjunaswamy et al., 2013).
Structural Analysis and Pharmaceutical Potential
Detailed structural analysis of compounds related to (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride provides insights into their electronic properties and conformational dynamics, which are crucial for understanding their interaction with biological targets. Such analyses contribute to the rational design of new drugs based on these chemical frameworks (Georges et al., 1989).
properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTIVJXWKCFLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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